2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group and a thiophen-2-ylmethyl moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The 1,2,4-oxadiazole ring contributes to metabolic stability and enhanced binding interactions due to its electron-rich nature, while the 4-methoxyphenyl group may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-29-16-10-8-15(9-11-16)21-25-20(30-26-21)14-32-23-24-19-7-3-2-6-18(19)22(28)27(23)13-17-5-4-12-31-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLMVQQPUFURCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Recent studies have highlighted its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Oxadiazole ring : Known for diverse biological activities including anticancer and antimicrobial effects.
- Dihydroquinazolinone : Associated with various pharmacological activities.
- Thiophene moiety : Imparts additional biological properties.
Anticancer Activity
Recent research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | SK-MEL-5 | 0.80 |
The compound under discussion has not been tested directly in these studies; however, its structural components suggest it may exhibit similar or enhanced activity due to the synergistic effects of its functional groups.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of oxadiazole derivatives. Studies have indicated that these compounds can inhibit the growth of various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus spp. | 15 | |
| Compound E | E. coli | 12 |
These findings suggest that compounds with similar structures to the target compound could potentially serve as effective antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Many oxadiazole derivatives induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Antimicrobial Action : Compounds may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.
- Enzyme Inhibition : Some derivatives have shown inhibitory effects on key enzymes involved in cancer progression and microbial resistance.
Case Studies
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Case Study on Anticancer Activity :
A study evaluated a series of oxadiazole derivatives against a panel of cancer cell lines and found that modifications to the oxadiazole ring significantly enhanced anticancer activity, particularly in breast and prostate cancer models. -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antibacterial properties of oxadiazole derivatives against resistant strains of bacteria, revealing that certain modifications led to increased efficacy against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s quinazolinone-oxadiazole hybrid contrasts with triazole-thiadiazole hybrids (e.g., ) and pure thiadiazole derivatives (e.g., ). Quinazolinones are associated with kinase inhibition, while thiadiazoles often exhibit antimicrobial properties .
Substituent Effects :
- The 4-methoxyphenyl group in the target compound increases electron-donating capacity compared to halogenated analogs (e.g., 4-fluorophenyl in ), which may influence solubility and target affinity.
- The thiophen-2-ylmethyl group introduces aromatic heterocyclic diversity absent in phenyl- or chlorobenzyl-substituted analogs, possibly improving selectivity for sulfur-rich biological targets .
Biological Activity: Compounds with triazole-thiadiazole hybrids (e.g., ) demonstrate broad-spectrum antimicrobial activity, while the target compound’s activity remains under investigation. Fluorophenyl-substituted quinazolinones (e.g., ) show marked antifungal activity, suggesting that the target compound’s methoxyphenyl group may alter its efficacy profile.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The target compound’s moderate solubility in dimethylformamide (DMF) contrasts with the low solubility of fluorophenyl analogs in DMSO , likely due to the methoxy group’s polarity.
- The higher LogP of the target compound compared to triazole-thiadiazole hybrids suggests increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Preparation Methods
Core Quinazolinone Synthesis
The quinazolin-4-one core is typically synthesized via cyclization reactions. The Nimentovsky method (source ) employs o-aminobenzoic acid and formic acid amide heated at 130–135°C for 2 hours, yielding quinazolin-4-one with 96% efficiency. Alternative approaches, such as the base-promoted SNAr reaction (source ), utilize Cs2CO3 in dimethyl sulfoxide (DMSO) to facilitate intramolecular cyclization of o-fluorobenzamides with amides. For example, reacting 2-fluoro-N-methylbenzamide with benzamide at 135°C for 24 hours yields 3-methyl-2-phenylquinazolin-4-one .
Key Optimization Parameters :
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Temperature control (130–135°C for Nimentovsky vs. 135°C for SNAr).
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Solvent selection (DMSO enhances reaction kinetics in SNAr) .
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Stoichiometric ratios (4:1 formic acid amide to o-aminobenzoic acid in Nimentovsky) .
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed via cyclization between nitriles and hydroxylamine derivatives. Source details the synthesis of oxadiazole-quinazolinone conjugates using 3-[4-oxoquinazolin-3(4H)-yl]propionic acid as a precursor. Hydrazide intermediates are formed via EDCI-mediated coupling with aromatic hydrazides, followed by p-tosyl chloride-assisted cyclization to oxadiazoles. For instance, hydrazide 6a reacts with p-tosyl chloride in dichloromethane to yield oxadiazole-quinazolinone conjugates .
Reaction Conditions :
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Reagents: EDCI for hydrazide formation, p-tosyl chloride for cyclization.
-
Solvents: Dichloromethane or DMF.
Thiophene Functionalization
The thiophen-2-ylmethyl group is introduced via alkylation or nucleophilic substitution. Source highlights the use of (thiophen-2-yl)methyl chloride in the presence of K2CO3 to functionalize the quinazolinone nitrogen. For example, reacting 3,4-dihydroquinazolin-4-one with (thiophen-2-yl)methyl chloride in acetone at reflux for 6 hours achieves N-alkylation with 75–82% yields .
Critical Considerations :
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Base selection (K2CO3 vs. NaOH).
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Solvent polarity’s impact on reaction kinetics.
Sulfanyl Linker Incorporation
The sulfanyl (-S-) bridge connects the oxadiazole and quinazolinone units. Source describes thiol-alkylation strategies, where 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole reacts with quinazolinone thiolates. For instance, treating 3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one-thiol with oxadiazole chloromethyl derivative in DMF at 50°C for 12 hours yields the target compound .
Optimization Insights :
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Thiolate generation using NaH or Et3N.
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Temperature moderation to prevent disulfide formation.
Integrated Synthetic Pathways
A representative synthesis (Figure 1) combines the above steps:
Table 1: Comparative Analysis of Synthetic Methods
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Source reports 70–75% purity post-column chromatography, while source achieves >95% purity via recrystallization. Structural confirmation relies on:
-
1H/13C NMR : Peaks at δ 7.8–8.2 ppm (quinazolinone aromatic), δ 4.3 ppm (-SCH2-), δ 3.8 ppm (OCH3) .
Challenges and Mitigation Strategies
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Low Yields in Sulfanyl Coupling : Attributed to steric hindrance; mitigated using polar aprotic solvents (DMF > DCM) .
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Byproduct Formation : Controlled via slow addition of alkylating agents and temperature gradients .
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Oxadiazole Ring Instability : Addressed by anhydrous conditions and inert atmospheres .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of the quinazolinone core through cyclocondensation of anthranilic acid derivatives with thiophen-2-carboxylic acid under reflux in ethanol .
- Step 2 : Introduction of the oxadiazole moiety via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–80°C) and solvents like methanol or ethanol .
- Key optimization : Monitor reaction progress using TLC and adjust catalyst loading (e.g., H₂SO₄ for cyclization) to improve yields (typically 60–75%) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl and thiophene groups) .
- Infrared (IR) Spectroscopy : Detect functional groups (C=N at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- X-ray crystallography : Resolve bond angles and dihedral angles for the oxadiazole-quinazolinone hybrid structure .
Q. How can preliminary biological activity screening be designed for this compound?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .
- Docking studies : Preliminary computational modeling against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize in vitro testing .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?
- Reproducibility protocols : Standardize solvent systems (e.g., DMSO for solubility tests) and heating rates (1–2°C/min) for melting point determination .
- Comparative analysis : Cross-validate data using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Q. How can synthesis be optimized using Design of Experiments (DoE) or flow chemistry?
- DoE : Apply factorial designs to optimize variables (temperature, catalyst ratio, solvent polarity) and reduce side products. For example, microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours .
- Flow chemistry : Continuous-flow reactors improve yield consistency (e.g., 85% vs. batch 65%) and enable safer handling of reactive intermediates .
Q. What advanced methods elucidate the mechanism of action in biological systems?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using spectrophotometric methods .
- Metabolomic profiling : LC-MS/MS to track metabolite changes in bacterial cultures post-treatment .
- In silico dynamic simulations : Molecular dynamics (MD) to study ligand-protein binding stability over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Modular substitution : Replace methoxyphenyl with halogenated analogs (e.g., 4-F, 4-Cl) to enhance lipophilicity and membrane penetration .
- Bioisosteric replacements : Substitute thiophene with furan or pyrrole to reduce toxicity while retaining activity .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., oxadiazole N-atoms) using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
